![molecular formula C9H6N2O B13951385 [1,3]Oxazolo[3,2-a]benzimidazole CAS No. 55209-86-4](/img/structure/B13951385.png)
[1,3]Oxazolo[3,2-a]benzimidazole
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Overview
Description
[1,3]Oxazolo[3,2-a]benzimidazole is a bicyclic heterocyclic compound comprising a fused oxazole (five-membered ring with oxygen and nitrogen) and benzimidazole moiety. Its structure is characterized by a planar aromatic system, with the oxygen atom at position 1 and nitrogen at position 3 of the oxazole ring (Figure 1).
Molecular Formula: C₉H₆N₂O (unsaturated form) or C₁₀H₁₀N₂O (dihydro derivative, e.g., 3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole) . CAS Number: 78370-20-4 (2,3-dihydro-2-methylene derivative) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[3,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with 4-hydroxy-2-alkynenitriles. This reaction can be carried out in ethanol under reflux conditions to yield 2-amino-4-(1’-hydroxyalkyl)pyrimido[1,2-a]benzimidazoles. Alternatively, the reaction can be conducted in dimethylformamide at 155°C to produce (2,2-dialkyl-2,3-dihydro-oxazolo[3,2-a]benzimidazolylidene)ethanenitriles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[3,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions can introduce various functional groups onto the heterocyclic ring.
Scientific Research Applications
There is no information about the applications of "[1,3]Oxazolo[3,2-a]benzimidazole" in the provided search results. However, the search results do contain information on related compounds such as thiazolo[3,2-a]benzimidazoles and benzimidazole-based oxazoles.
Thiazolo[3,2-a]benzimidazoles have stimulated considerable interest from researchers because of their biological activities, with a variety of unique pharmaceutical and medicinal applications reported in the patent literature .
Synthesis of Thiazolo[3,2-a]benzimidazoles
- From 2-mercaptobenzimidazoles 2-Hydrazonolthiazolo[3,2-a]benzimidazoles can be prepared by the reaction of 2-mercaptobenzimidazole with hydrazonyl halides followed by cyclization of hydrazones . The reaction of 2-mercaptobenzimidazoles with 1,2-dihaloethyl derivatives in the presence of basic reagents, affords 2-(β-haloethylthio)benzimidazole, and cyclization of the latter intermediate gives 2,3-dihydrothiazolo[3,2-a]benzimidazoles . 2,3-(Diaryl)hydrazono-2,3-dihydrothiazolo[3,2-a]benzimidazoles can be synthesized via the reaction of bis-hydrazonoyl chlorides with 2-mercaptobenzimidazole, and oxidation of the hydrazones results in the formation of 2,3-diazothiazolo[3,2-a]benzimidazoles . Treatment of 2-mercaptobenzimidazole with 1,4-diarylsulfonyl-2-butynes gives 2,3-dihydro-3-[(arylsulfonyl)methyl]-2-methylthiazolo[3,2-a]benzimidazoles .
- From 2-chlorobenzimidazoles Treatment of 2-chloro-5(6)-nitrobenzimidazole with (chloromethyl)thiirane afforded a mixture of 2,3-dihydro-2-[(2-chlorobenzimidazol-1-yl)methyl]thiazolo[3,2-a]-benzimidazoles and 2-chloro-1-(3-thietanyl)benzimidazoles .
- Reactions of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone reacts with aniline diazonium chloride to afford 3-methyl-2-(phenylazo)thiazolo[3,2-a]benzimidazole . The reactions of ethanone with hydroxylamine, methyl amine, or ethyl amine have been reported .
- Reactions of thiazolo[3,2-a]bezimidazol-3(2H)ones Thiazolo[3,2-a]bezimidazol-3(2H)ones with aromatic aldehydes in pyridine/ dicyclohexylcarbodiimide, EtOH/piperidine or in AcOH/AcONa, gave E/Z 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones .
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Thiazolo[3,2-a]benzimidazoles
Structural Differences :
- Heteroatom : Replaces oxygen in oxazole with sulfur, forming a thiazole ring.
- Molecular Formula : C₉H₆N₂S (unsaturated) vs. C₉H₆N₂O for oxazolo derivatives .
- Electronic Effects : Sulfur’s lower electronegativity increases electron density in the aromatic system compared to oxygen, altering reactivity and binding interactions .
Chemical Reactivity :
- Thiazolo derivatives undergo reactions at multiple positions (e.g., S1, C2, C3) via electrophilic substitution or oxidation . For example, oxidation of 2,3-dihydrothiazolo derivatives yields sulfones .
- Oxazolo’s oxygen may favor nucleophilic attacks at the electron-deficient oxazole ring, though reactivity studies are sparse.
Thiazino[3,2-a]benzimidazoles
Structural Differences :
- Six-membered thiazine ring fused to benzimidazole, introducing conformational flexibility.
- Example: 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .
Comparison with Oxazolo :
- Oxazino[3,2-a]benzimidazole (six-membered oxazine ring) has reduced ring strain vs.
Pyrido- and Triazolo-Fused Analogs
Thiazolo[3,2-a]pyridines :
- Replace benzimidazole with pyridine, altering aromaticity and electronic properties.
- Synthesized via multicomponent reactions with nitroketene N,S-acetals .
- Applications: Not explicitly stated, but structural diversity suggests utility in materials or medicinal chemistry.
Triazolo[1,5-a]benzimidazoles :
- Feature a triazole ring fused to benzimidazole.
- Example: 1-[2-(Methylthio)triazolo[1,5-a]benzimidazol-3-yl]acetone shows antimicrobial activity .
- Comparison: Triazolo’s nitrogen-rich structure may enhance hydrogen bonding vs. oxazolo’s oxygen.
Key Data Tables
Table 1: Structural and Physical Properties
Biological Activity
The compound [1,3]oxazolo[3,2-a]benzimidazole is a member of a class of heterocyclic compounds that has garnered significant attention due to its diverse biological activities. This article aims to compile and analyze the existing literature regarding the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fused oxazole and benzimidazole ring system, which contributes to its unique chemical properties. The structure can be represented as follows:
This compound exhibits a planar configuration that enhances its interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of oxazolo[3,2-a]benzimidazole exhibit antibacterial and antifungal properties. A study by Lubna Swellmeen highlighted that oxazole derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxazolo[3,2-a]benzimidazole Derivatives
Compound | Target Organism | Activity | Reference |
---|---|---|---|
1 | Staphylococcus aureus | Strong | |
2 | Escherichia coli | Moderate | |
3 | Candida albicans | Significant |
Anticancer Activity
Several studies have investigated the anticancer potential of this compound derivatives. In particular, compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, research indicates that certain derivatives can inhibit the proliferation of melanoma cells by inducing reactive oxygen species (ROS) production and subsequent DNA damage .
Case Study: Mechanism of Action
In one study, a specific derivative was found to sensitize human melanoma A375 cells to radiation therapy. The mechanism involved the formation of ROS leading to DNA strand breaks and activation of p53 pathways, ultimately resulting in apoptosis .
Antiviral Activity
Recent investigations have also explored the antiviral properties of oxazolo[3,2-a]benzimidazoles. New derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors for HIV-1, demonstrating promising results in inhibiting viral replication .
Table 2: Antiviral Efficacy of Oxazolo[3,2-a]benzimidazole Derivatives
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various substituents on the ring structure. Studies indicate that modifications in the oxazole or benzimidazole moieties can significantly enhance or reduce biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased antibacterial potency.
Properties
CAS No. |
55209-86-4 |
---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
[1,3]oxazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H |
InChI Key |
CBTCKSSVEPNIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CO3 |
Origin of Product |
United States |
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